molecular formula C22H30O B1670305 Desogestrel CAS No. 54024-22-5

Desogestrel

Cat. No. B1670305
CAS RN: 54024-22-5
M. Wt: 310.5 g/mol
InChI Key: RPLCPCMSCLEKRS-BPIQYHPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desogestrel is a synthetic progestin used in contraception, often in combination with ethinyl estradiol . It is a birth control pill that contains two types of hormones, desogestrel and ethinyl estradiol, and when taken properly, prevents pregnancy . It works by stopping a woman’s egg from fully developing each month .


Synthesis Analysis

Desogestrel is produced semi-synthetically from naturally occurred plant steroids . It was synthesized in the laboratories of Organon International, Oss, The Netherlands . Desogestrel was selected for further development from a series of compounds prepared after discovery that 11-beta and 11-alkylidene substitution in nortestosterone enhances the biological activity .


Molecular Structure Analysis

The molecular formula of Desogestrel is C22H30O . The average mass is 310.473 Da and the monoisotopic mass is 310.229675 Da .


Chemical Reactions Analysis

Desogestrel is bioactivated by means of hydroxylation at carbon 3, followed by oxidation to 3-keto-desogestrel . The elimination of desogestrel is due only to biotransformation (in the liver) and not to excretion .


Physical And Chemical Properties Analysis

The density of Desogestrel is 1.1±0.1 g/cm3. Its boiling point is 428.3±45.0 °C at 760 mmHg. The vapor pressure is 0.0±2.3 mmHg at 25°C .

Scientific Research Applications

Ovulation Inhibition and Contraceptive Use Desogestrel is utilized in the combined contraceptive vaginal ring NuvaRing to inhibit ovulation effectively. A study demonstrated that NuvaRing use resulted in complete inhibition of ovulation, comparable to the effect achieved with combined oral contraceptives containing desogestrel and ethinyl estradiol. This inhibition was maintained even with extended use of the NuvaRing beyond the standard 3-week period, showcasing desogestrel's effectiveness in suppressing ovarian function (Mulders & Dieben, 2001).

Male Contraception Desogestrel has been explored as a potential male contraceptive when combined with testosterone. Studies have shown that desogestrel, administered with low-dose testosterone, can significantly suppress spermatogenesis and the pituitary-testicular axis, indicating its potential for effective male contraception. This combination has been found to induce azoospermia in a significant proportion of subjects, highlighting desogestrel's role in male reproductive health management (Wu et al., 1999).

Hormone Replacement Therapy (HRT) Desogestrel has been assessed for its utility in hormone replacement therapy, particularly in combination with oestradiol. Research indicates that desogestrel, when used with oestradiol, can alleviate climacteric symptoms effectively, regulate withdrawal bleeding, and exhibit favorable effects on serum lipids and lipoproteins. It also shows potential in preventing bone loss, making it a promising alternative for HRT (Saure et al., 1993).

Impact on Lipid Metabolism and Cardiovascular Risk Desogestrel-containing oral contraceptives have been scrutinized for their effects on serum lipids and cardiovascular risk factors. While some formulations have shown to reduce HDL cholesterol levels, which could potentially increase cardiovascular risk, others have had minimal impact on lipid profiles, suggesting variability in metabolic effects depending on the specific desogestrel formulation used (Marsh et al., 1994).

Environmental Impact The environmental presence of synthetic progestins like desogestrel, due to their extensive use in contraceptives and HRT, has raised concerns regarding their potential effects on aquatic organisms. Studies have shown that desogestrel can adversely affect the reproduction of fish, indicating its significant environmental impact and the need for careful consideration of its ecological consequences (Runnalls et al., 2013).

Safety And Hazards

Desogestrel is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of contact, it is recommended to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .

Future Directions

Desogestrel is a widely used contraceptive and its use is still limited, mainly due to safety concerns . More studies on the multiple uses of Desogestrel emergency contraception are still required to ensure its safety .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLCPCMSCLEKRS-BPIQYHPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022898
Record name Desogestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

428ºC
Record name Desogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00304
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

<1 mg/ml, Slightly soluble in ethanol and ethyl acetate; sparingly soluble in n-hexane., 3.01e-03 g/L
Record name Desogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00304
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DESOGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Desogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Desogestrel enters the cell passively and acts by binding selectively to the progesterone receptor and generating low androgenic activity. Its binding produces an effect like a transcription factor and thus, it produces modifications in the mRNA synthesis. The active metabolite of desogestrel, [etonogestrel], presents a combination of high progestational activity with minimal intrinsic androgenicity., Combination oral contraceptives act by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cervical mucus, which increase the difficulty of sperm entry into the uterus, and changes in the endometrium which reduce the likelihood of implantation. Receptor binding studies, as well as studies in animals, have shown that 3-keto-desogestrel, the biologically active metabolite of desogestrel, combines high progestational activity with minimal intrinsic androgenicity. The relevance of this latter finding in humans is unknown., In contrast to traditional progestogen-only pills, the contraceptive effect of Cerazette is achieved primarily by inhibition of ovulation. Other effects include increased viscosity of the cervical mucus., Recent studies have demonstrated that desogestrel activates the estrogen receptor-alpha at an activity of about 50% of that of 17beta-estradiol but activates the estrogen receptor-beta at an activity of only 20%. Desogestrel and/or its metabolite 3-keto-desogestrel (etonogestrel) were strongly progestogenic (approximately twofold over progesterone), weakly or not androgenic in animal studies in vivo and in-vitro binding assays and weakly or not active on the glucocorticoid receptor. The active metabolite of desogestrel, 3-ketodesogestrel, strongly bound to and activated progesterone receptor-A and, to a slightly lesser extent, progesterone receptor-B, Improvement in oral contraceptive formulations was originally achieved through dose reduction of the estrogen and progestogen components. Recently, further improvement was achieved by increasing the selectivity of contraceptive progestins. The ratio between the affinity for the progesterone receptor and the affinity for the androgen receptor is an indicator of progesterone (or androgen) selectivity of a progestin. This ratio (selectivity index) reflects the relative amount of androgenic or progestational effect at a given dose. Relative selectivity can be characterized with in vitro receptor-binding studies and animal pharmacologic experiments. In comparison with levonorgestrel, desogestrel displays markedly lower androgenicity and slightly increased relative progestational activity. In receptor-binding experiments and animal pharmacologic studies, 3-keto-desogestrel, the active metabolite of desogestrel, shows the highest selectivity index. The favorable effect of desogestrel-containing oral contraceptives on lipoprotein metabolism and preexisting androgen-dependent skin disorders and the absence of adverse effects on blood pressure and body weight are attributed to the increased progestin selectivity of desogestrel., For more Mechanism of Action (Complete) data for DESOGESTREL (6 total), please visit the HSDB record page.
Record name Desogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00304
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DESOGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Reported impurities include: 13-ethyl-16-[13-ethyl-17beta-hydroxy-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-16-ylidene]-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-17beta-ol, 13-ethyl-11-methylene-18,19-dinor-5alpha,17alpha-pregn-3-en-20-yn-17-ol (desogestrel D3-isomer) and 11-methylene-19-nor-17alpha-pregn-4-en-20-yn-17-ol; 13-ethyl-11-methylenegon-4-en-17-one.
Record name DESOGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Desogestrel

Color/Form

Crystals

CAS RN

54024-22-5
Record name Desogestrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54024-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desogestrel [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054024225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00304
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desogestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desogestrel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESOGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K9V7M3A3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DESOGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Desogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

109-110ºC, 109-110 °C, 109.5 °C
Record name Desogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00304
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DESOGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Desogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desogestrel
Reactant of Route 2
Reactant of Route 2
Desogestrel
Reactant of Route 3
Reactant of Route 3
Desogestrel
Reactant of Route 4
Desogestrel
Reactant of Route 5
Desogestrel
Reactant of Route 6
Desogestrel

Citations

For This Compound
19,200
Citations
SC Stone - Clinical obstetrics and gynecology, 1995 - journals.lww.com
The rationale to develop a new progestogen for the 1990s lies in the need to decrease side effects and undesirable metabolic changes to make oral contraceptives acceptable to more …
Number of citations: 24 journals.lww.com
B Kaplan - Annals of Pharmacotherapy, 1995 - journals.sagepub.com
… Une recherche exhaustive sur MEDLINE a permis d'identifier la littérature primaire anglaise de 1984 à 1994 portant sur le desogestrel, le norgestimate, et le gestodene; des études …
Number of citations: 66 journals.sagepub.com
G Grandi, A Cagnacci, A Volpe - Expert opinion on drug …, 2014 - Taylor & Francis
Introduction: Desogestrel (DSG) is a third-generation 19-nortestosterone derivative progestogen. It is contained in many oral contraceptive preparations, both combined (COCs) to …
Number of citations: 29 www.tandfonline.com
HD McClamrock, EY Adashi - American journal of obstetrics and …, 1993 - Elsevier
… Desogestrel is rapidly and completely metabolized in the liver and gut wall to 3-keto-desogestrel, … Because of its unique 11-methylene side chain, desogestrel cannot be metabolized to …
Number of citations: 17 www.sciencedirect.com
C Scala, U Leone Roberti Maggiore… - Expert opinion on …, 2013 - Taylor & Francis
Introduction: Desogestrel (DSG) is a third-generation progestin. It is commonly used in various formulations for hormonal contraception including combinations with ethinyl estradiol (EE)…
Number of citations: 16 www.tandfonline.com
DF Archer - American journal of obstetrics and gynecology, 1994 - Elsevier
… diol/I50 fLg of desogestrel clearly demonstrates that desogestrel does not interfere with … attributed to desogestrel's high selectivity .. These studies show that the desogestrel-containing …
Number of citations: 18 www.sciencedirect.com
P Lammers, PD Blumenthal, GR Huggins - Contraception, 1998 - contraceptionjournal.org
A positive association has been observed between the amount of estrogen and progestogen in oral contraceptives and the risk of cardiovascular disease. This association appears to …
Number of citations: 18 www.contraceptionjournal.org
D Collins - American journal of obstetrics and gynecology, 1993 - Elsevier
… In comparison with levonorgestrel, desogestrel displays … , 3-keto-desogestrel, the active metabolite of desogestrel, shows the highest selectivity index. The favorable effect of desogestrel-…
Number of citations: 18 www.sciencedirect.com
G Cullberg - Acta Obstetricia et Gynecologica Scandinavica, 1985 - Wiley Online Library
… with special reference to desogestrel which is a new … When giving desogestrel 0.125 - 0.500 mg and lynestrenol 5 … treated for 8 months with 0.150 mg desogestrel/O.b30 mg EE…
Number of citations: 32 obgyn.onlinelibrary.wiley.com
HT Kränzlin, MA Nap - The European Journal of Contraception & …, 2006 - Taylor & Francis
Objective To investigate the effect of an oral contraceptive (Novial®) on facial seborrhea and moderate acne. Methods In this nonrandomized, group-comparative trial, women aged …
Number of citations: 25 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.